2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide
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Overview
Description
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 6-methoxy-2-naphthol with 4-methylbenzyl chloride, followed by the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide group produces an amine derivative.
Scientific Research Applications
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: An intermediate in the synthesis of anti-inflammatory agents like Naproxen and Nabumetone.
6-Methoxy-2-naphthol: A precursor in the synthesis of various bioactive compounds.
Uniqueness
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide stands out due to its unique combination of a naphthalene ring with a methoxy group and a propanamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-4-6-17(7-5-15)14-23-22(24)16(2)18-8-9-20-13-21(25-3)11-10-19(20)12-18/h4-13,16H,14H2,1-3H3,(H,23,24) |
InChI Key |
HTOSSTCZJJSNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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